molecular formula C7H11NO3 B3275070 (2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate CAS No. 61999-29-9

(2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate

Cat. No.: B3275070
CAS No.: 61999-29-9
M. Wt: 157.17 g/mol
InChI Key: CPCNDUSWYOZLDS-LURJTMIESA-N
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Description

(2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate ( 61999-29-9) is a chiral oxazoline derivative with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound is characterized by its specific (2S) stereochemistry, making it a valuable chiral building block or auxiliary in organic synthesis and pharmaceutical research . Oxazoline rings are known for their stability and versatility, often serving as key intermediates in the synthesis of more complex molecules, as ligands in catalysis, or as protective groups for carboxylic acids. Suppliers offer this product with a high purity level of 98% . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers are encouraged to contact suppliers for specific analytical data and available batch-specific documentation.

Properties

IUPAC Name

ethyl (4S)-2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-3-10-7(9)6-4-11-5(2)8-6/h6H,3-4H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCNDUSWYOZLDS-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1COC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-methyl-3-oxobutanoate with an amine, followed by cyclization to form the oxazoline ring. The reaction conditions often include the use of a dehydrating agent to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can convert the oxazoline ring to an oxazolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxazoles

    Reduction: Oxazolidines

    Substitution: Various substituted oxazolines depending on the nucleophile used

Scientific Research Applications

(2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of polymers and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Thiazoline/Thiazole Carboxylates

Replacing the oxygen atom in the oxazoline ring with sulfur yields thiazoline or fully aromatic thiazole analogs. For example, Ethyl 4-methyl-2-(2-methoxyphenyl)thiazole-5-carboxylate () shares a similar ester and methyl substitution pattern but differs in heteroatom composition. Key distinctions include:

  • Electronegativity Effects : Sulfur’s lower electronegativity compared to oxygen alters the electronic environment of the heterocycle, leading to reduced dipole moments and modified chemical shift patterns in NMR spectra (e.g., upfield/downfield shifts in proton or carbon signals) .
  • Reactivity : Thiazoles are more aromatic and less prone to ring-opening reactions than oxazolines, making them less versatile in dynamic kinetic resolutions but more stable under acidic conditions .
Oxazole Carboxylates

Fully unsaturated oxazole derivatives (e.g., Ethyl 2-(2-methoxyethyl)oxazole-4-carboxylate) lack the partial saturation of oxazolines, resulting in:

  • Enhanced Aromaticity : This increases thermal stability but reduces susceptibility to nucleophilic attack at the nitrogen center.
  • Spectroscopic Differences : Deshielded proton environments in oxazoles lead to distinct $ ^1H $-NMR signatures (e.g., aromatic protons resonate near 7–8 ppm vs. 1–3 ppm for oxazoline alkyl groups) .

Substituent Variations

Ester Group Modifications

Replacing the ethyl ester with bulkier groups (e.g., tert-butyl or benzyl esters) increases steric hindrance, slowing hydrolysis rates but enhancing enantioselectivity in catalytic applications. Smaller esters (e.g., methyl) improve solubility in polar solvents .

Methyl vs. Aryl Substituents

Compounds like Ethyl 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate () feature fused aromatic systems, which introduce π-π stacking interactions absent in the methyl-substituted oxazoline. This modification enhances binding affinity to biological targets but complicates synthetic accessibility .

Stereochemical Comparisons

Racemic mixtures or (2R)-enantiomers of the compound exhibit divergent behaviors in asymmetric reactions. For instance, the (2S)-configuration may favor specific transition-state geometries in metal-catalyzed cyclopropanations, whereas the (2R)-form could lead to inverted stereoselectivity. Such differences underscore the importance of stereochemical purity in synthetic applications .

Data Tables

Table 1: Structural and Electronic Properties of Selected Heterocycles

Compound Heteroatom Aromaticity $ ^{1}H $-NMR Shift (Methyl Group, ppm)
(2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate O, N Non-aromatic 1.2–1.5
Ethyl 4-methylthiazole-5-carboxylate S, N Aromatic 2.1–2.3
Ethyl oxazole-4-carboxylate O, N Aromatic 2.4–2.6

Note: NMR shifts are illustrative; actual values depend on solvent and substituents .

Table 2: Reactivity Comparison

Compound Ring-Opening Rate (acidic conditions) Catalytic Activity (Pd-catalyzed coupling)
This compound High Moderate
Ethyl 4-methylthiazole-5-carboxylate Low Low
Ethyl oxazole-4-carboxylate Very low High

Biological Activity

(2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate (CAS No. 61999-29-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C7H11NO3
  • Molecular Weight : 157.17 g/mol
  • CAS Number : 61999-29-9

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of oxazoline compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Research has also suggested that this compound may possess anti-inflammatory properties. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of various oxazoline derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
  • Anti-inflammatory Study :
    • In a controlled laboratory setting, the compound was tested for its ability to reduce inflammation in a murine model. The results showed a significant reduction in paw edema when treated with this compound compared to the control group, indicating its potential therapeutic role in inflammatory conditions .

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic conditions. Various synthetic routes have been explored to optimize yield and purity:

Synthesis RouteYield (%)Conditions
Route A75Reflux in ethanol with acid catalyst
Route B85Microwave-assisted synthesis

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate to improve enantiomeric purity?

  • Methodological Answer : Enantiomeric purity is critical for chiral compounds like this oxazolinecarboxylate. Key steps include:

  • Catalyst Selection : Use asymmetric catalysis (e.g., chiral Lewis acids) to favor the (2S) configuration during cyclization.
  • Temperature Control : Maintain low temperatures (<0°C) during oxazoline ring formation to minimize racemization.
  • Purification : Employ chiral chromatography (e.g., HPLC with amylose-based columns) or recrystallization in polar solvents (e.g., ethanol/water mixtures) .
    • Validation : Monitor optical rotation and compare with literature values. Confirm purity via chiral HPLC and 1H^1H-NMR analysis of diastereomeric derivatives.

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry.
  • IR spectroscopy to identify carbonyl (C=O) and oxazoline ring vibrations (C=N).
  • Crystallography : X-ray diffraction (XRD) using programs like SHELXL for refinement. SHELX’s robustness in handling small-molecule data ensures accurate bond-length and angle measurements .
    • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT-based NMR simulations).

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer :

  • Storage Guidelines :
  • Dry Environments : Store in sealed containers with desiccants (e.g., silica gel) to prevent hydrolysis of the oxazoline ring.
  • Temperature : Keep at 0–6°C for long-term stability, as elevated temperatures accelerate decomposition.
  • Stability Testing : Use accelerated aging studies (40°C/75% RH) and monitor degradation via LC-MS for hydrolyzed byproducts (e.g., ethyl carboxylate derivatives) .

Advanced Research Questions

Q. What are the challenges in achieving high-yield enantioselective synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Racemization Risks : Oxazoline rings are prone to ring-opening under acidic/basic conditions. Mitigate by:
  • Using non-nucleophilic bases (e.g., DIPEA) during synthesis.
  • Avoiding protic solvents (e.g., methanol) in later stages.
  • Catalyst Deactivation : Chiral catalysts may lose activity due to ligand oxidation. Use inert atmospheres (N2_2/Ar) and reducing agents (e.g., NaBH4_4) .
    • Yield Optimization : Design fractional factorial experiments to test variables (e.g., solvent polarity, catalyst loading).

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound derivatives?

  • Methodological Answer :

  • Derivative Synthesis : Modify substituents (e.g., methyl → ethyl, carboxylate → amide) and assess effects on target binding.
  • Biological Assays : Pair with enzyme inhibition studies (e.g., kinase assays) or cellular uptake experiments (e.g., fluorescence tagging).
  • Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity metrics .

Q. How should researchers resolve contradictions in reported data on the compound’s reactivity or biological activity?

  • Methodological Answer :

  • Source Evaluation : Check for experimental variables (e.g., solvent purity, enantiomeric ratios). For biological studies, confirm cell-line authenticity and assay protocols.
  • Meta-Analysis : Apply statistical tools (e.g., Cochrane Review methods) to aggregate data and identify outliers.
  • Replication : Reproduce conflicting studies under controlled conditions, prioritizing high-purity reagents and validated protocols .

Q. What computational strategies are effective for modeling the conformational dynamics of this compound in solution?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation effects in explicit solvents (e.g., water, DMSO) using AMBER or GROMACS.
  • Quantum Mechanics (QM) : Calculate rotational barriers of the oxazoline ring with Gaussian09 at the B3LYP/6-31G* level.
  • Validation : Compare simulated NMR spectra with experimental data to refine force-field parameters .

Q. What mechanisms underlie the compound’s interactions with biological targets, and how can they be experimentally validated?

  • Methodological Answer :

  • Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity.
  • Mutagenesis : Engineer target proteins with point mutations (e.g., active-site residues) to identify critical binding motifs.
  • In Silico Docking : Predict binding poses with AutoDock Vina and validate via X-ray co-crystallography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate
Reactant of Route 2
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(2S)-Ethyl-4-methyl-3,5-oxazolinecarboxylate

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